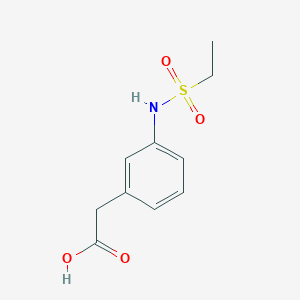

2-(3-Ethanesulfonamidophenyl)acetic acid

Description

2-(3-Ethanesulfonamidophenyl)acetic acid is an acetic acid derivative featuring a phenyl ring substituted at the meta-position with an ethanesulfonamide group (–SO₂NHCH₂CH₃). The compound combines the carboxylic acid functionality of acetic acid with a sulfonamide-modified aromatic system. Sulfonamide groups are known for their electron-withdrawing properties and ability to engage in hydrogen bonding, which can influence solubility, crystallinity, and biological activity.

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

2-[3-(ethylsulfonylamino)phenyl]acetic acid |

InChI |

InChI=1S/C10H13NO4S/c1-2-16(14,15)11-9-5-3-4-8(6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |

InChI Key |

AFNBJPKSDJXEKU-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethanesulfonamidophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-nitrophenylacetic acid.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amine group is then reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide derivative.

Industrial Production Methods

Industrial production methods for 2-(3-Ethanesulfonamidophenyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethanesulfonamidophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The acetic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Acid chlorides or alcohols in the presence of a catalyst like sulfuric acid are common.

Major Products

Oxidation: Products may include carboxylic acids or quinones.

Reduction: Products include amines or alcohols.

Substitution: Esters or amides are typical products.

Scientific Research Applications

2-(3-Ethanesulfonamidophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Ethanesulfonamidophenyl)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of cyclooxygenase enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Electronic and Steric Effects of Substituents

- Electron-Withdrawing Groups (EWGs): Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid increases the C–C–C bond angle at the substituted position (121.5°), reflecting its electron-withdrawing nature. Similarly, the sulfonamide group in 2-(3-Ethanesulfonamidophenyl)acetic acid is expected to distort the phenyl ring’s geometry and enhance acidity of the acetic acid proton due to inductive effects .

- Electron-Donating Groups (EDGs): Methoxy groups (OMe) reduce ring strain, as seen in the 118.2° bond angle at the OMe-substituted position. Ethylsulfanyl (S–Et) groups exhibit weaker electron-withdrawing effects compared to sulfonamides, leading to less pronounced electronic perturbations .

- Steric Effects: Bulky substituents like cyclohexyl and isopropylsulfanyl hinder molecular packing, increasing melting points and reducing solubility. For example, the benzofuran derivative (C₁₉H₂₄O₃S) forms stable crystals dominated by hydrophobic interactions .

Hydrogen Bonding and Crystal Packing

- Sulfonamide vs. Sulfanyl Groups: Sulfonamides (–SO₂NH–) are stronger hydrogen bond donors/acceptors compared to sulfanyl (–S–) groups. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, O–H⋯O hydrogen bonds create dimeric structures, whereas sulfonamide-containing analogs may form more extensive networks involving N–H⋯O interactions.

- Dimer Formation: Centrosymmetric dimers are common in acetic acid derivatives, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid (R₂²(8) motif) and the benzofuran analog (trans-dimers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.